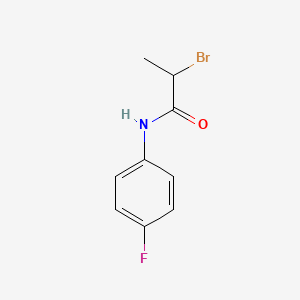

2-bromo-N-(4-fluorophenyl)propanamide

Description

2-Bromo-N-(4-fluorophenyl)propanamide (C₉H₉BrFNO) is a brominated propanamide derivative featuring a 4-fluorophenyl group directly attached to the amide nitrogen. The bromine atom at the β-carbon of the propanamide chain enhances its reactivity as a leaving group, making it a valuable intermediate in nucleophilic substitution reactions. Its amide group enables hydrogen bonding, influencing solubility and interactions with biological targets.

Properties

IUPAC Name |

2-bromo-N-(4-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPHUTLRFAVKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336321 | |

| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905797-71-9 | |

| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-fluorophenyl)propanamide typically involves the bromination of N-(4-fluorophenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-fluorophenyl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Reduction Reactions: The corresponding amine.

Oxidation Reactions: Different oxidation products depending on the conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-bromo-N-(4-fluorophenyl)propanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Sodium azide, primary amines | Polar solvents (DMF, DMSO), elevated temperatures |

| Coupling | Boronic acids, palladium catalysts | Organic solvents (toluene, ethanol), bases |

Research into the biological properties of this compound has revealed potential applications in medicine:

- Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit bacterial growth by targeting specific bacterial enzymes. This is particularly relevant given the increasing concern over antibiotic resistance.

- Anticancer Activity: There is emerging evidence that it may induce apoptosis in cancer cells through interactions with cellular receptors involved in survival pathways. This property makes it a candidate for further exploration in cancer therapeutics.

Case Study 1: Antimicrobial Properties

A study investigated the effectiveness of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a new antimicrobial agent. The mechanism was attributed to the compound's ability to inhibit key enzymes necessary for bacterial growth.

Case Study 2: Anticancer Potential

In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis. The compound's interaction with specific receptors was identified as a critical factor in mediating these effects.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-Bromo-N-(4-chlorophenyl)propanamide (C₉H₉BrClNO)

- Structural Difference : Chlorine replaces fluorine at the para position.

- Properties : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine increase electron-withdrawing effects and molecular weight (262.53 g/mol vs. 246.08 g/mol for the fluoro analog). This enhances lipophilicity (logP ≈ 2.8) and may improve stability against metabolic oxidation .

2-Bromo-N-(4-methylphenyl)propanamide (C₁₀H₁₂BrNO)

- Structural Difference : Methyl group replaces fluorine at the para position.

- Properties : The electron-donating methyl group reduces ring electrophilicity, decreasing reactivity in electrophilic substitutions. Molecular weight is 242.12 g/mol, with moderate lipophilicity (logP ≈ 2.5).

- Synthesis: Prepared via reaction of 4-methylaniline with 2-bromopropanoyl chloride under conditions similar to the fluoro analog .

2-Bromo-N-(2,6-difluorophenyl)propanamide (C₉H₈BrF₂NO)

- Structural Difference : Two fluorine atoms at ortho positions.

- Properties: Increased steric hindrance and stronger electron-withdrawing effects alter binding interactions. The difluoro substitution may reduce metabolic degradation compared to mono-fluoro analogs .

Modifications to the Propanamide Chain

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₁BrN₂O₃)

- Structural Difference : Methyl branch at the β-carbon and nitro group at the para position.

- Properties: The nitro group strongly withdraws electrons, activating the aromatic ring for electrophilic attacks. Crystallizes in a monoclinic system (space group C2/c) with a density of 1.45 g/cm³, influencing solid-state stability .

- Reactivity : The methyl group stabilizes carbocation intermediates, favoring SN1 mechanisms .

2-Bromo-N-(4-fluorophenyl)acetamide (C₈H₇BrFNO)

- Structural Difference : Acetamide (C2 chain) instead of propanamide (C3 chain).

- Lower molecular weight (224.05 g/mol) may improve aqueous solubility .

Biological Activity

2-Bromo-N-(4-fluorophenyl)propanamide, with the chemical formula C10H10BrFNO, is a halogenated amide that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a fluorophenyl group, which may influence its interaction with biological targets.

- Molecular Weight : 256.1 g/mol

- CAS Number : 905797-71-9

- Chemical Structure : The structure features a bromine atom at the second position and a fluorine atom on the para position of the phenyl ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its interactions with various molecular targets, particularly enzymes and receptors. The halogen substituents enhance lipophilicity and can modulate the binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism.

- Receptor Modulation : It may act as a selective modulator for certain receptors, impacting signaling pathways related to inflammation and neurodegeneration.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against MAO-B with an IC50 value of approximately 0.51 µM, suggesting its potential use in treating neurodegenerative diseases like Parkinson's disease .

Table 1: Inhibitory Activities Against Key Enzymes

| Enzyme | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| MAO-B | 0.51 | >78.4 |

| AChE | TBD | TBD |

| BChE | TBD | TBD |

Case Studies

- Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective effects in cellular models of oxidative stress, indicating potential applications in neuroprotection .

- Antimicrobial Activity : Preliminary investigations have shown that halogenated derivatives can possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a broader therapeutic application beyond neurological disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation; however, its lipophilic nature suggests good membrane permeability. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.